BenchChemオンラインストアへようこそ!

Rosuvastatin acyl-B-D-glucuronide

statin lactonization UGT1A3 substrate specificity acyl glucuronide stability

Rosuvastatin acyl-β-D-glucuronide (CAS 503610-44-4) is the 1-O-acyl-β-D-glucuronide conjugate of the HMG-CoA reductase inhibitor rosuvastatin, formed via phase II metabolism mediated primarily by UDP-glucuronosyltransferase (UGT) isoforms 1A1 and 1A3. This chiral metabolite (molecular formula C28H36FN3O12S, molecular weight 657.66 g/mol) belongs to the broader class of statin acyl glucuronides, which are chemically reactive esters susceptible to pH-dependent hydrolysis, intramolecular acyl migration, and covalent protein binding.

Molecular Formula C₂₈H₃₆FN₃O₁₂S
Molecular Weight 657.66
CAS No. 503610-44-4
Cat. No. B1140283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin acyl-B-D-glucuronide
CAS503610-44-4
Synonyms1-[(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₂₈H₃₆FN₃O₁₂S
Molecular Weight657.66
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
InChIInChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin Acyl-β-D-glucuronide (CAS 503610-44-4): Procurement-Grade Reference Standard for Statin Metabolite Analysis


Rosuvastatin acyl-β-D-glucuronide (CAS 503610-44-4) is the 1-O-acyl-β-D-glucuronide conjugate of the HMG-CoA reductase inhibitor rosuvastatin, formed via phase II metabolism mediated primarily by UDP-glucuronosyltransferase (UGT) isoforms 1A1 and 1A3 [1]. This chiral metabolite (molecular formula C28H36FN3O12S, molecular weight 657.66 g/mol) belongs to the broader class of statin acyl glucuronides, which are chemically reactive esters susceptible to pH-dependent hydrolysis, intramolecular acyl migration, and covalent protein binding [2]. Supplied as a certified reference standard with typical purity ≥98% (HPLC), it is principally deployed as an impurity marker and calibrant for ANDA regulatory submissions, bioanalytical method validation, and forced degradation studies of rosuvastatin drug substance and finished dosage forms [3].

Why Generic Statin Glucuronide Reference Standards Cannot Substitute for Rosuvastatin Acyl-β-D-glucuronide (CAS 503610-44-4)


Statin acyl glucuronides are not a functionally interchangeable class. Their degradation half-lives, acyl migration kinetics, and propensity for covalent protein adduction are governed by the electronic and steric properties of the aglycone — specifically the pKa of the parent acid and steric bulk around the acyl carbonyl [1]. Rosuvastatin acyl-β-D-glucuronide exhibits the lowest UGT1A3-mediated lactonization rate among six clinically relevant statins, a property that directly impacts its stability profile and analytical behavior relative to, for example, the rapidly lactonizing pitavastatin or atorvastatin acyl glucuronides [2]. Furthermore, gemfibrozil differentially inhibits the glucuronidation and lactonization pathways of rosuvastatin versus other statins, meaning that a metabolite reference standard from a different statin cannot serve as a surrogate calibrant in drug-drug interaction studies without introducing systematic quantification bias [3]. The quantitative evidence below details exactly where this compound diverges from its closest analogs.

Rosuvastatin Acyl-β-D-glucuronide (503610-44-4): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


UGT1A3-Mediated Lactonization Rate: Rosuvastatin Ranks Lowest Among Six Statins — A Direct Head-to-Head Comparison

In a systematic characterization of statin glucuronidation-mediated lactonization using recombinantly expressed UGT isoforms, Schirris et al. (2015) demonstrated that rosuvastatin acyl-β-D-glucuronide exhibits the lowest conversion rate to its corresponding lactone among six clinically used statins. UGT1A3 was identified as the isoform with the highest lactonization capacity, with a marked rank-order difference in statin conversion: pitavastatin ≫ atorvastatin > cerivastatin > lovastatin > rosuvastatin, while simvastatin was not converted at all [1]. This lower lactonization rate means rosuvastatin acyl-β-D-glucuronide has intrinsically slower generation of the more myotoxic lactone form compared with pitavastatin or atorvastatin acyl glucuronides, which is directly relevant to laboratories developing in vitro toxicity models or conducting metabolite safety profiling.

statin lactonization UGT1A3 substrate specificity acyl glucuronide stability

Differential Gemfibrozil Inhibition: Rosuvastatin Oxidation and Lactonization Are Both Suppressed, Unlike Atorvastatin — Cross-Study Comparable IC50 Evidence

Prueksaritanont et al. (2002) demonstrated that gemfibrozil (GFZ) differentially inhibits statin metabolic pathways in human hepatocytes. For rosuvastatin (RVA), GFZ significantly inhibited both oxidation (IC50 ≈ 50–60 μM) and glucuronidation-mediated lactonization (IC50 ≈ 30–60 μM). In contrast, atorvastatin (AVA) oxidation was not inhibited by GFZ, although AVA lactonization was decreased (IC50 ≈ 30–60 μM) [1]. This distinction means that when GFZ is co-administered or present as an inhibitor in in vitro systems, rosuvastatin acyl-β-D-glucuronide formation and subsequent lactonization are both attenuated, whereas for atorvastatin only the lactonization step is affected. The differential susceptibility of rosuvastatin versus atorvastatin to GFZ-mediated inhibition of the oxidative pathway (IC50 ~50–60 μM for RVA vs. no inhibition for AVA) represents a therapeutically and analytically meaningful divergence [1].

drug-drug interaction gemfibrozil inhibition statin glucuronidation IC50

Metabolite Instability Mandating Acidification Protocol: Rosuvastatin Lactone Back-Conversion Necessitates Different Sample Handling Compared to Non-Lactonizing Metabolites

Cui et al. (2024) reported that during LC-MS/MS bioanalytical assay development for rosuvastatin in human plasma and urine, instability of the metabolite rosuvastatin lactone — the direct degradation product of rosuvastatin acyl-β-D-glucuronide — caused back-conversion that interfered with parent drug quantification. The authors demonstrated that acid treatment of samples was necessary to ensure reliable rosuvastatin measurements, and that stability issues originating from the acyl glucuronide/lactone interconversion would have been overlooked if assay validation had considered only the parent drug [1]. This finding establishes that procurement of rosuvastatin acyl-β-D-glucuronide is not merely for metabolite identification but is essential for conducting the forced interconversion stability tests required by regulatory agencies during ANDA bioanalytical method validation.

metabolite instability bioanalytical method validation rosuvastatin lactone acid treatment

UGT Isoform Specificity: Rosuvastatin Glucuronidation via UGT1A1/1A3 Contrasts with CYP-Dominant Metabolism of Alternative Statin Analogs

As demonstrated in human liver microsome studies, rosuvastatin hydroxy acid (RVA) undergoes significant glucuronidation to form its acyl glucuronide conjugate, with the reaction catalyzed specifically by UGT1A1 and UGT1A3 [1]. This UGT-dependent pathway stands in contrast to statins whose primary clearance route is CYP-mediated oxidation: atorvastatin is predominantly metabolized by CYP3A4, while simvastatin and lovastatin are extensively metabolized by CYP3A4 as well [2]. The practical consequence is that rosuvastatin acyl-β-D-glucuronide is the analyte of interest for studies of UGT polymorphism effects (e.g., UGT1A1*28, UGT1A3*2) on statin pharmacokinetics, whereas atorvastatin or simvastatin glucuronides would be confounded by dominant CYP-mediated clearance routes. Rosuvastatin's limited overall metabolism (~10% of dose recovered as metabolites, primarily N-desmethyl rosuvastatin) means the acyl glucuronide represents a minor but analytically distinct pathway [2].

UGT1A1 UGT1A3 phase II metabolism statin metabolic pathway

Physicochemical Identity for Quality Control: Melting Point, Chromatographic Mobility, and Chiral Purity Distinguish Rosuvastatin Acyl-β-D-glucuronide from Its Enantiomer and Parent Drug

Rosuvastatin acyl-β-D-glucuronide (CAS 503610-44-4) is supplied as a white to off-white solid with a melting point of 110–116 °C, soluble in methanol and DMSO, and requiring storage at −20 °C under inert atmosphere due to moisture sensitivity . The compound is chromatographically and spectroscopically distinct from (a) the parent drug rosuvastatin acid (CAS 147098-20-2, MW 481.54), (b) rosuvastatin lactone (a back-conversion/degradation product), and (c) ent-rosuvastatin acyl-β-D-glucuronide, the enantiomeric impurity that must be chromatographically resolved and quantified at levels as low as 0.04% in rosuvastatin drug substance . Typical commercial reference standard purity is ≥98% (HPLC), with full characterization data (¹H-NMR, ¹³C-NMR, HRMS, HPLC-UV chromatogram) provided in the certificate of analysis .

chiral purity melting point reference standard characterization HPLC purity

Rosuvastatin Acyl-β-D-glucuronide (503610-44-4): High-Value Application Scenarios Anchored in Quantitative Differentiation Evidence


Bioanalytical Method Validation for Rosuvastatin ANDA Submissions — Interconversion Stability Testing

The evidence from Cui et al. (2024) [1] demonstrates that rosuvastatin acyl-β-D-glucuronide is not merely a metabolite of interest but a critical reagent for forced interconversion stability experiments. Regulatory bioanalytical guidelines (ICH M10, FDA BMV) require demonstration that unstable metabolites do not back-convert and bias parent drug quantification. Rosuvastatin acyl-β-D-glucuronide must be spiked into control matrix, subjected to sample handling conditions (pH, temperature, storage duration), and monitored for lactone formation via LC-MS/MS. Only with the authentic acyl glucuronide reference standard can a laboratory prove that its acidification protocol adequately arrests back-conversion — a validation step that cannot be performed with the parent drug alone or with a non-lactonizing metabolite surrogate.

UGT1A1/1A3 Pharmacogenomic Phenotyping Using Rosuvastatin as a Probe Substrate

The UGT isoform specificity evidence [2] establishes rosuvastatin acyl-β-D-glucuronide as the analytically superior endpoint for UGT1A1/1A3 phenotyping studies. Because rosuvastatin's primary conjugative metabolism is UGT-mediated (unlike atorvastatin or simvastatin, where CYP pathways dominate), quantifying the formation rate of rosuvastatin acyl-β-D-glucuronide in human liver microsomes or hepatocytes from genotyped donors provides a cleaner pharmacogenetic signal. Laboratories conducting genotype-phenotype correlation studies for UGT polymorphisms implicated in statin-induced myopathy should procure this specific glucuronide standard as the quantification calibrant, rather than attempting to use atorvastatin or pitavastatin acyl glucuronides, whose formation kinetics are confounded by competing CYP clearance.

In Vitro Drug-Drug Interaction Studies Involving Gemfibrozil and Statin Combination Therapy

The differential gemfibrozil inhibition data [3] show that rosuvastatin acyl-β-D-glucuronide is the requisite analytical standard for any in vitro DDI study examining gemfibrozil-statin interactions. Because gemfibrozil inhibits both the oxidative (IC50 ~50–60 μM) and glucuronidation (IC50 ~30–60 μM) pathways of rosuvastatin, but only the glucuronidation pathway of atorvastatin, using an atorvastatin glucuronide standard in a rosuvastatin DDI study would yield a systematically incomplete picture of the metabolic interaction. The rosuvastatin acyl-β-D-glucuronide standard enables simultaneous monitoring of both inhibited pathways via a single metabolite endpoint, streamlining experimental design while capturing the dual-pathway pharmacology unique to rosuvastatin.

Forced Degradation and Impurity Profiling for Rosuvastatin Drug Substance per ICH Q1A/Q3B

Rosuvastatin acyl-β-D-glucuronide is a known metabolic and synthetic impurity in the rosuvastatin impurity profile [4]. ICH Q3B guidelines require identification, quantification, and toxicological qualification of any impurity present at ≥0.1% in the drug substance. The certified reference standard of rosuvastatin acyl-β-D-glucuronide enables accurate retention time marking, relative response factor determination, and quantification in HPLC/UV or LC-MS impurity profiles of rosuvastatin calcium API and finished tablets. Additionally, forced degradation studies under acidic, photolytic, and oxidative stress conditions generate this glucuronide conjugate, making the reference standard essential for peak identification in stability-indicating method development.

Quote Request

Request a Quote for Rosuvastatin acyl-B-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.